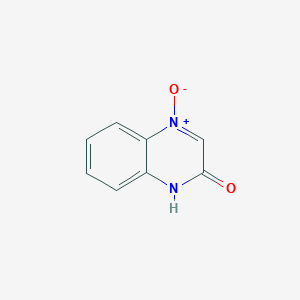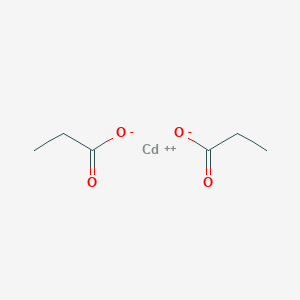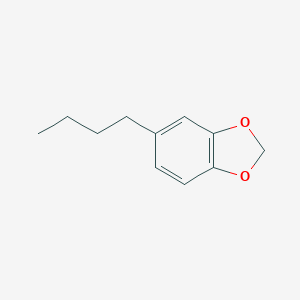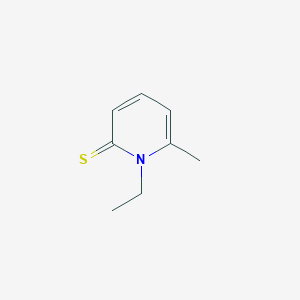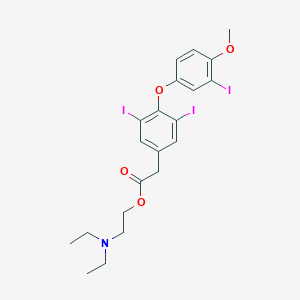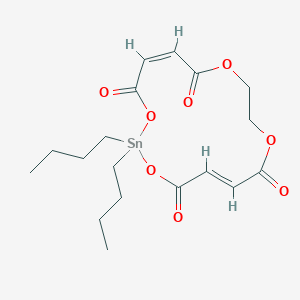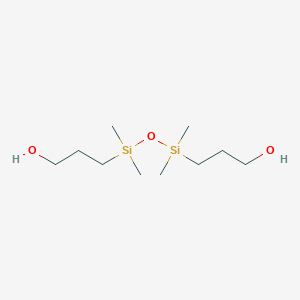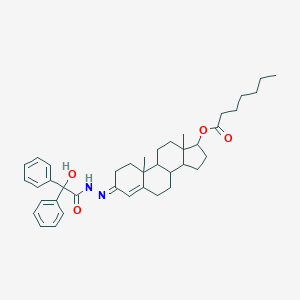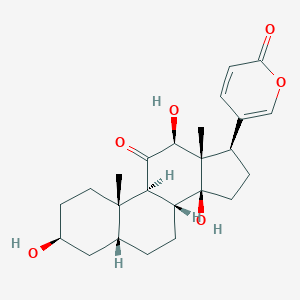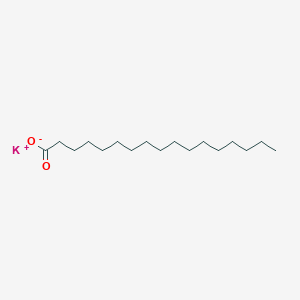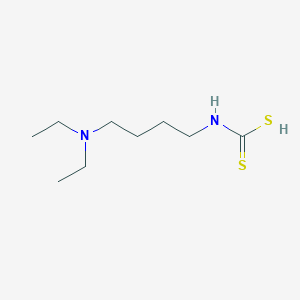
Carbamic acid, N-(4-(diethylamino)butyl)dithio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-(4-(diethylamino)butyl)dithio- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiol-based compound that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research fields. In
Mechanism Of Action
The mechanism of action of Carbamic acid, N-(4-(diethylamino)butyl)dithio- is not fully understood, but it is known to act as a thiol-based antioxidant. It is believed to work by scavenging free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It has also been shown to inhibit the production of pro-inflammatory cytokines and to activate various signaling pathways that are involved in cell survival and growth.
Biochemical And Physiological Effects
Carbamic acid, N-(4-(diethylamino)butyl)dithio- has a wide range of biochemical and physiological effects. It has been shown to have potent antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory and anti-cancer effects, making it a promising candidate for the treatment of various diseases. Additionally, it has been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Carbamic acid, N-(4-(diethylamino)butyl)dithio- in lab experiments is its potent antioxidant properties. This makes it a useful tool for studying oxidative stress and antioxidant activity. Additionally, its anti-inflammatory and anti-cancer effects make it a promising candidate for the study of cancer and inflammation. However, one limitation of using Carbamic acid, N-(4-(diethylamino)butyl)dithio- is that it can be difficult to work with due to its thiol-based nature. It can also be unstable under certain conditions, which can make it challenging to use in some experiments.
Future Directions
There are many potential future directions for research on Carbamic acid, N-(4-(diethylamino)butyl)dithio-. One area of interest is in the study of its neuroprotective effects, as it has been shown to have potential for use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity. Finally, there is potential for the development of new drugs or therapies based on Carbamic acid, N-(4-(diethylamino)butyl)dithio-, which could have important implications for the treatment of various diseases.
Synthesis Methods
Carbamic acid, N-(4-(diethylamino)butyl)dithio- can be synthesized using a variety of methods. One of the most common methods involves the reaction of diethylamine with 1,4-dibromobutane to form 4-(diethylamino)butyl bromide. This compound is then reacted with sodium dithiocarbamate to form Carbamic acid, N-(4-(diethylamino)butyl)dithio-. Other methods involve the use of different starting materials and reagents, but the overall process is similar.
Scientific Research Applications
Carbamic acid, N-(4-(diethylamino)butyl)dithio- has been used in a variety of scientific research applications. One of the most common applications is in the study of oxidative stress and antioxidant activity. It has been shown to have potent antioxidant properties and can protect cells from oxidative damage. Additionally, it has been used in the study of cancer and inflammation, as it has been shown to have anti-inflammatory and anti-cancer effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects.
properties
CAS RN |
18997-70-1 |
|---|---|
Product Name |
Carbamic acid, N-(4-(diethylamino)butyl)dithio- |
Molecular Formula |
C9H20N2S2 |
Molecular Weight |
220.4 g/mol |
IUPAC Name |
4-(diethylamino)butylcarbamodithioic acid |
InChI |
InChI=1S/C9H20N2S2/c1-3-11(4-2)8-6-5-7-10-9(12)13/h3-8H2,1-2H3,(H2,10,12,13) |
InChI Key |
DWUHFPYGGOZFIF-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)CCCCN=C(S)S |
SMILES |
CCN(CC)CCCCNC(=S)S |
Canonical SMILES |
CCN(CC)CCCCNC(=S)S |
Other CAS RN |
18997-70-1 |
synonyms |
N-[4-(Diethylamino)butyl]carbamodithioic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



